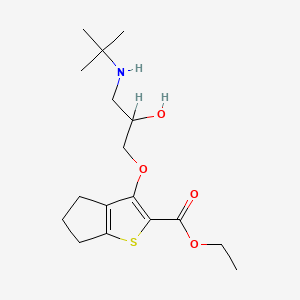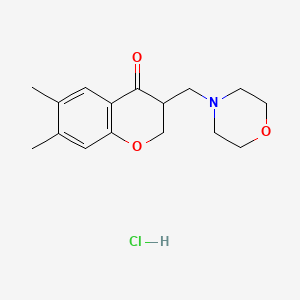
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of chromanone, featuring dimethyl substitutions at the 6 and 7 positions and a morpholinomethyl group at the 3 position. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chromanone as the core structure.
Dimethylation: The 6 and 7 positions of the chromanone are dimethylated using methylating agents under controlled conditions.
Morpholinomethylation: The 3 position is then functionalized with a morpholinomethyl group through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled reactions.
Purification: Employing purification techniques such as crystallization and chromatography to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups.
Scientific Research Applications
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to its biological activities, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride
- 6,7-Dimethyl-4-chromanone
Comparison
- Structural Differences : The presence of different substituents at the 3 position (morpholinomethyl vs. piperidinomethyl) distinguishes these compounds.
- Unique Properties : 4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride may exhibit unique biological activities and chemical reactivity due to its specific functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
96401-91-1 |
|---|---|
Molecular Formula |
C16H22ClNO3 |
Molecular Weight |
311.80 g/mol |
IUPAC Name |
6,7-dimethyl-3-(morpholin-4-ylmethyl)-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11-7-14-15(8-12(11)2)20-10-13(16(14)18)9-17-3-5-19-6-4-17;/h7-8,13H,3-6,9-10H2,1-2H3;1H |
InChI Key |
YEPWZYRPJBSYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCC(C2=O)CN3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



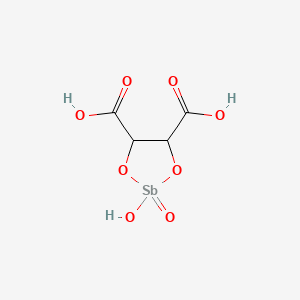
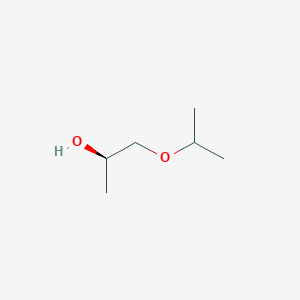
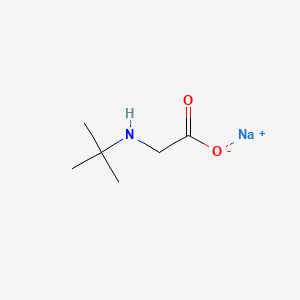
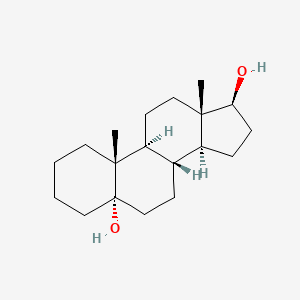
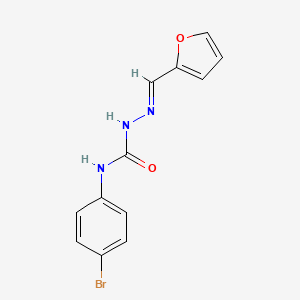
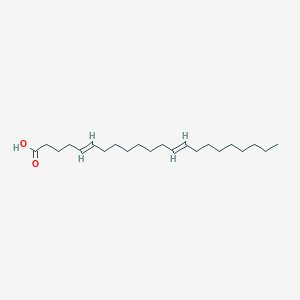

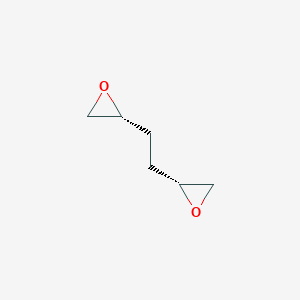

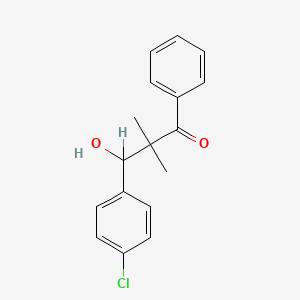
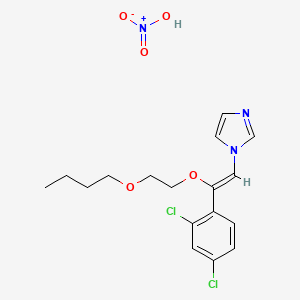
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)
